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Compound of Interest

Compound Name: Tetrahydropyran-2-methanol

Cat. No.: B090372 Get Quote

Introduction

The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of biologically

active compounds and serves as a crucial building block in medicinal chemistry. Its

conformational rigidity and potential for hydrogen bonding interactions make it an attractive

scaffold for the design of therapeutic agents. In the realm of antiviral drug development, the

incorporation of THP and related cyclic ethers has led to the discovery of potent inhibitors of

viral replication. While "Tetrahydropyran-2-methanol" is a versatile starting material for

various organic syntheses, this document will focus on a closely related and highly significant

application: the synthesis of a key chiral intermediate used in the production of the blockbuster

HIV protease inhibitor, Darunavir. This example will illustrate the strategic use of

tetrahydrofuran-containing structures, which share key chemical principles with tetrahydropyran

derivatives, in the creation of complex antiviral drugs.

Application: Synthesis of the Darunavir Intermediate (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-

3-ol

Darunavir is a second-generation HIV protease inhibitor that has demonstrated significant

efficacy against both wild-type and multi-drug resistant strains of HIV-1. A critical component of

the Darunavir structure is the bis-tetrahydrofuranyl (bis-THF) moiety, which binds tightly within

the S2 subsite of the HIV protease. The synthesis of the chiral core of this ligand,

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a key challenge in the overall synthesis of the

drug.
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Experimental Protocols
The following protocols are based on established synthetic routes to (3R,3aS,6aR)-

hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for Darunavir.

Protocol 1: Synthesis of Lactone Acetal Intermediate

This protocol outlines a diastereoselective Michael addition and subsequent Nef

oxidation/cyclization to form a key lactone acetal intermediate.

Materials:

S-2,3-O-isopropylideneglyceraldehyde

Nitromethane

Methanol

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Sodium methoxide (NaOMe) in Methanol

Sulfuric acid (H₂SO₄)

Potassium bicarbonate (KHCO₃)

Ethyl acetate

Water

Procedure:

To a solution of S-2,3-O-isopropylideneglyceraldehyde in methanol, add nitromethane and a

catalytic amount of DBU.

Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by

thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and add sodium methoxide solution to

deprotonate the nitroalkane.

Slowly add the resulting solution to a pre-cooled solution of concentrated sulfuric acid in

methanol. This step performs the Nef oxidation and subsequent cyclization to the lactone

acetal.[1]

Carefully quench the reaction with an aqueous solution of potassium bicarbonate.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude lactone acetal.

The crude product can be purified by column chromatography.

Data Presentation
The following table summarizes typical yields and diastereomeric ratios reported for the

synthesis of the lactone acetal intermediate.

Starting
Material

Base for
Michael
Addition

Overall Yield
of Lactone
Acetal

Diastereomeri
c Ratio (α/β)

Reference

S-2,3-O-

isopropylidenegly

ceraldehyde

DBU 50-56% 3.2-3.8 : 1 [1]

S-2,3-O-

isopropylidenegly

ceraldehyde

Alkali alkoxides ~40% 2.5-3.3 : 1 [1]

Visualizations
Diagram 1: Synthetic Workflow for the Darunavir Intermediate
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Step 1: Michael Addition

Step 2: Nef Oxidation & Cyclization

Step 3: Reduction & Cyclization

S-2,3-O-isopropylideneglyceraldehyde +
 Nitromethane

syn-Nitroalkane Adduct

 DBU, MeOH

1. NaOMe
2. H₂SO₄, MeOH

Lactone Acetal Intermediate

Reducing Agent
(e.g., LiAlH₄)

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of the key Darunavir intermediate.

Diagram 2: Logical Relationship of Components in Darunavir's Action
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Caption: The role of the bis-THF moiety in Darunavir's inhibition of HIV-1 protease.

Conclusion

The synthesis of complex antiviral agents like Darunavir relies on the stereoselective

construction of key chiral intermediates. The tetrahydropyran and tetrahydrofuran ring systems

are critical components in the design of these molecules, providing the necessary structural

rigidity and hydrogen bonding capabilities to effectively inhibit viral enzymes. The protocols and

data presented here for the synthesis of the Darunavir intermediate (3R,3aS,6aR)-

hexahydrofuro[2,3-b]furan-3-ol highlight a practical and important application of these

heterocyclic scaffolds in the development of life-saving antiviral therapies. Researchers and

drug development professionals can leverage these principles in the design and synthesis of

novel antiviral agents targeting a range of viral pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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